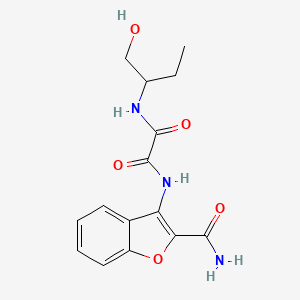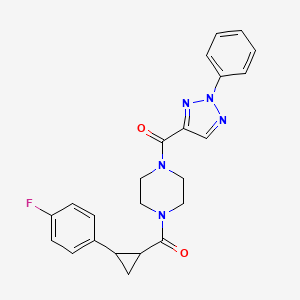
5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate is a complex organic compound that features a unique combination of azetidine, bromobenzyl, cyclopropyl, and oxadiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate typically involves multiple steps:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a substitution reaction, often using a bromobenzyl halide and a suitable base.
Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, which may involve reagents such as diazomethane or cyclopropylcarbene.
Oxadiazole Formation: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Oxalate Formation: The final step involves the formation of the oxalate salt, typically by reacting the oxadiazole compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine and cyclopropyl moieties.
Reduction: Reduction reactions can occur, especially at the oxadiazole ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the azetidine and cyclopropyl groups.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives of the bromobenzyl group.
Wissenschaftliche Forschungsanwendungen
5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate
- 5-(Azetidin-3-yl)-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride
- 3-Benzyl-5-(1-(4-bromobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Uniqueness
Compared to similar compounds, 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate stands out due to the presence of the cyclopropyl group, which can impart unique steric and electronic properties. This can influence its reactivity, stability, and interactions with biological targets, making it a compound of particular interest in various research fields.
Eigenschaften
IUPAC Name |
5-[1-[(4-bromophenyl)methyl]azetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O.C2H2O4/c16-13-5-1-10(2-6-13)7-19-8-12(9-19)15-17-14(18-20-15)11-3-4-11;3-1(4)2(5)6/h1-2,5-6,11-12H,3-4,7-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTBTFQUVRETLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2789087.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2789090.png)
![7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2789091.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2789093.png)

![3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one](/img/structure/B2789097.png)
![ethyl 3-carbamoyl-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2789100.png)
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2789101.png)
![N-(3-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2789104.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2789105.png)
![Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2789106.png)

